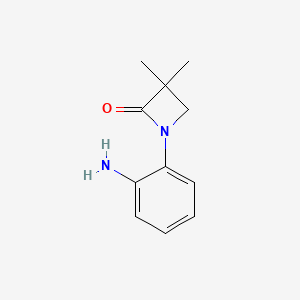![molecular formula C9H17N3O B2446933 1-methyl-3-[(3-methylbutan-2-yl)oxy]-1H-pyrazol-4-amine CAS No. 1698120-14-7](/img/structure/B2446933.png)
1-methyl-3-[(3-methylbutan-2-yl)oxy]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-methyl-3-[(3-methylbutan-2-yl)oxy]-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C9H17N3O. It is also known as 1-methyl-3-[(3-methylbutan-2-yl)oxy]-1H-pyrazol-4-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H17N3O.ClH/c1-6(2)7(3)13-9-8(10)5-12(4)11-9;/h5-7H,10H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.71 or 183.25 , depending on whether it is in its hydrochloride form or not. It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Pyrazole derivatives, including compounds similar to 1-methyl-3-[(3-methylbutan-2-yl)oxy]-1H-pyrazol-4-amine, have been synthesized and characterized through various techniques like FT-IR, UV–visible, proton NMR spectroscopy, and X-ray crystallography. These studies have been crucial in determining the structural and chemical properties of such compounds (Titi et al., 2020).
Biological and Pharmacological Activities
- Research has demonstrated that certain pyrazole derivatives exhibit significant biological activities, including antitumor, antifungal, and antibacterial effects. These findings indicate potential applications in the development of new therapeutic agents (Titi et al., 2020).
Material Science and Chemistry
- Pyrazole compounds have been studied for their potential in materials science, particularly in the formation of supramolecular structures and as agents in chemical reactions. Their unique molecular properties enable them to form complex architectures and participate in various chemical processes (Feng et al., 2018).
Insecticidal and Antimicrobial Potential
- Certain pyrazole derivatives have shown insecticidal and antimicrobial potential, making them candidates for use in agricultural and medicinal applications. Their effectiveness against specific insects and microorganisms highlights their utility in pest control and antimicrobial therapies (Deohate & Palaspagar, 2020).
Molecular Interactions and Supramolecular Chemistry
- The molecular structure of pyrazole compounds facilitates various intermolecular interactions, such as hydrogen bonding. These interactions are crucial for building different supramolecular architectures, which have implications in the field of nanotechnology and material science (Feng et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-6(2)7(3)13-9-8(10)5-12(4)11-9/h5-7H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNOGAGORCXLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)OC1=NN(C=C1N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-[(3-methylbutan-2-yl)oxy]-1H-pyrazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2446851.png)
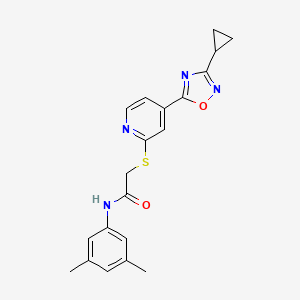
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2446853.png)
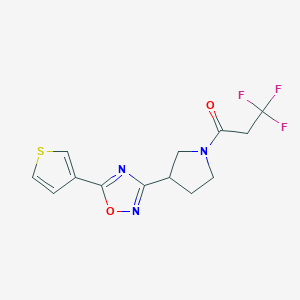
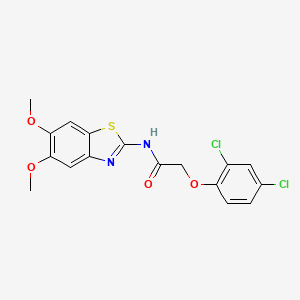
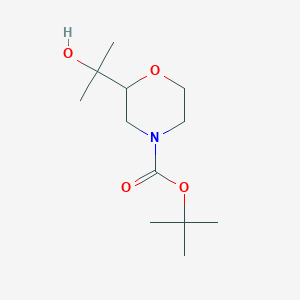

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chloro-2-methoxy-5-methylphenyl)pyrazine-2,3-dione](/img/structure/B2446862.png)
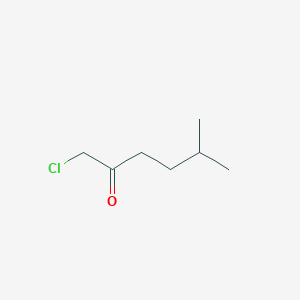
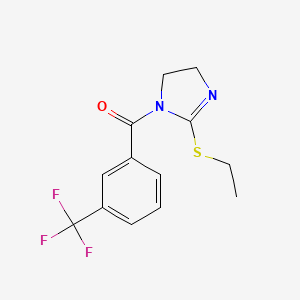
![N-(2-morpholin-4-ylethyl)-2-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]acetamide](/img/structure/B2446870.png)
